1-Myristoyl-2-palmitoyl-3-butyryl-rac-glycerol

描述

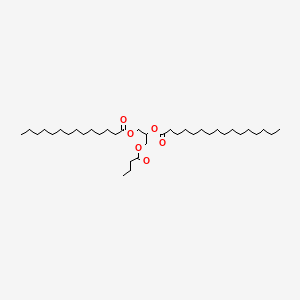

Hexadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxotetradecyl)oxy]ethyl ester is a complex fatty acid ester characterized by two distinct acyloxy groups: a butyroyloxy (C₄H₇O₂) substituent at position 1 and a myristoyloxy (C₁₄H₂₇O₂) group at position 2. This branched structure distinguishes it from simpler mono- or diesters of hexadecanoic acid (palmitic acid).

属性

IUPAC Name |

(1-butanoyloxy-3-tetradecanoyloxypropan-2-yl) hexadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H70O6/c1-4-7-9-11-13-15-17-18-20-22-24-26-28-31-37(40)43-34(32-41-35(38)29-6-3)33-42-36(39)30-27-25-23-21-19-16-14-12-10-8-5-2/h34H,4-33H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKOCYHMNMIISZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCC)COC(=O)CCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H70O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

合成路线和反应条件: 1-肉豆蔻酰-2-棕榈酰-3-丁酰-rac-甘油可以通过肉豆蔻酸、棕榈酸和丁酸与甘油的酯化反应合成。 反应通常需要硫酸或对甲苯磺酸等催化剂,并在回流条件下进行 .

工业生产方法: 1-肉豆蔻酰-2-棕榈酰-3-丁酰-rac-甘油的工业生产涉及类似的酯化过程,但规模更大。 使用连续反应器和优化的反应条件可确保产物的高收率和纯度 .

化学反应分析

反应类型: 1-肉豆蔻酰-2-棕榈酰-3-丁酰-rac-甘油会发生各种化学反应,包括:

常用试剂和条件:

水解: 酸性或碱性条件与水。

氧化: 氧化剂,如高锰酸钾或过氧化氢.

主要产品:

水解: 肉豆蔻酸、棕榈酸和丁酸.

氧化: 脂肪酸过氧化物.

科学研究应用

1-肉豆蔻酰-2-棕榈酰-3-丁酰-rac-甘油有几个科学研究应用:

脂质生物化学: 它用于研究脂质代谢和三酰甘油在生物系统中的作用.

营养科学: 它存在于人乳中,使其成为婴儿营养研究中关注的主题.

药物开发: 它用于脂质药物递送系统的开发.

作用机制

1-肉豆蔻酰-2-棕榈酰-3-丁酰-rac-甘油的作用机制涉及将其代谢为肉豆蔻酸、棕榈酸和丁酸,然后在各种生化途径中利用。 这些脂肪酸在能量产生、细胞膜结构和信号通路中发挥作用 .

类似化合物:

1-肉豆蔻酰-2-油酰-3-棕榈酰-rac-甘油: 包含油酸而不是丁酸.

1-肉豆蔻酰-2-亚油酰-3-棕榈酰-rac-甘油: 包含亚油酸而不是丁酸.

独特性: 1-肉豆蔻酰-2-棕榈酰-3-丁酰-rac-甘油因其肉豆蔻酸、棕榈酸和丁酸的特定组合而独一无二,这赋予其独特的生化特性和研究应用 .

相似化合物的比较

Molecular Structure and Substituent Analysis

The target compound’s uniqueness lies in its hybrid substituents:

- 1-[(1-oxobutoxy)methyl] : A short-chain butyroyloxy group (C₄).

- 2-[(1-oxotetradecyl)oxy] : A long-chain myristoyloxy group (C₁₄).

Comparisons with similar esters :

Key Observations :

- The target compound combines short- and long-chain substituents, which may enhance amphiphilic properties compared to symmetrical esters (e.g., two C₁₄ groups in ).

- Simpler esters like hexadecanoic acid ethyl ester (C₂ substituent) are more volatile and prevalent in plant essential oils .

- Esters with polar groups (e.g., 2-hydroxy-1-(hydroxymethyl)) exhibit antioxidant activity, whereas phosphonoxy derivatives (e.g., ) are linked to membrane signaling roles.

Physicochemical Properties

- Boiling Point: Esters with longer acyl chains (e.g., C₁₄ in the target compound) typically exhibit higher boiling points. For example, the analogue Octadecanoic acid, 2-[(1-oxotetradecyl)oxy]-1-[[(1-oxotetradecyl)oxy]methyl]ethyl ester has a predicted boiling point of 741.4±27.0 °C , suggesting the target compound may have comparable thermal stability.

- Density : Branched esters with mixed-chain substituents often have densities near 0.90–0.95 g/cm³ , as seen in related compounds .

- Solubility : The butyroyloxy group (C₄) may improve solubility in polar solvents compared to purely long-chain esters.

生物活性

Overview

Hexadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxotetradecyl)oxy]ethyl ester, also known as a complex fatty acid ester, exhibits various biological activities that are of significant interest in pharmacological and nutritional research. This compound is primarily studied for its potential anti-inflammatory, anticancer, and metabolic effects.

- IUPAC Name : (1-butanoyloxy-3-tetradecanoyloxypropan-2-yl) hexadecanoate

- Molecular Formula : C₃₇H₇₀O₆

- Molecular Weight : 610.9 g/mol

- CAS Number : Not specified in the current literature.

Anti-inflammatory Properties

Research indicates that hexadecanoic acid derivatives exhibit anti-inflammatory effects. A study evaluated the anti-inflammatory activity of various fatty acid extracts, highlighting the ability of hexadecanoic acid to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells. The extract containing hexadecanoic acid showed significant inhibition of NO production without affecting cell viability, demonstrating its potential as an anti-inflammatory agent .

Anticancer Activity

Hexadecanoic acid and its derivatives have been investigated for their cytotoxic effects against cancer cell lines. In a study involving the MCF-7 breast cancer cell line, hexadecanoic acid ethyl ester demonstrated a dose-dependent decrease in cell viability with an IC50 value of 25 µM after 48 hours of treatment. This suggests that hexadecanoic acid can induce apoptosis in cancer cells, making it a candidate for further investigation in anticancer therapies .

Metabolic Effects

The metabolism of hexadecanoic acid involves its conversion into various bioactive lipid mediators that play crucial roles in energy metabolism and cell signaling. The compound is also implicated in lipid metabolism pathways, which are essential for maintaining cellular homeostasis and regulating inflammatory responses .

Case Studies and Research Findings

The biological activity of hexadecanoic acid is primarily mediated through its metabolites. Upon entering the body, it undergoes enzymatic reactions that convert it into various fatty acids and bioactive lipids. These metabolites can modulate inflammatory pathways, influence cell proliferation, and affect apoptosis in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。